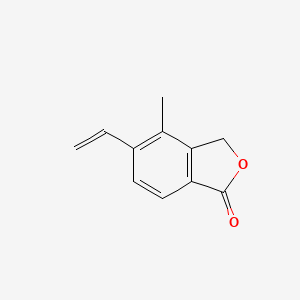

4-methyl-5-vinylisobenzofuran-1(3H)-one

Description

Properties

IUPAC Name |

5-ethenyl-4-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-3-8-4-5-9-10(7(8)2)6-13-11(9)12/h3-5H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFRWRLVRDXGPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1COC2=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401273191 | |

| Record name | 5-Ethenyl-4-methyl-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255206-69-9 | |

| Record name | 5-Ethenyl-4-methyl-2-benzofuran-1(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255206-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethenyl-4-methyl-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 4-methyl-5-vinylisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Isobenzofuran-1(3H)-one derivatives are a class of compounds that have garnered significant attention in the scientific community due to their diverse biological activities. These activities span a wide range, including potential applications as anticancer, antidepressant, and antimicrobial agents. The specific biological profile of 4-methyl-5-vinylisobenzofuran-1(3H)-one has not been extensively reported, highlighting the need for a reliable synthetic route to enable further investigation. This guide aims to fill that gap by proposing a logical and feasible synthesis pathway.

Structure and Properties

The target molecule, 4-methyl-5-vinylisobenzofuran-1(3H)-one, possesses a phthalide core substituted with a methyl and a vinyl group on the benzene ring.

Table 1: Physicochemical Properties of 4-methyl-5-vinylisobenzofuran-1(3H)-one

| Property | Value |

| CAS Number | 1255206-69-9 |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.19 g/mol |

| Appearance (Predicted) | White to off-white solid |

| Solubility (Predicted) | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone) |

Proposed Synthesis Pathway

A retrosynthetic analysis of the target molecule suggests that it can be constructed from a suitably substituted benzoic acid derivative. The key strategic bond disconnection is the lactone ring, which can be formed in a late-stage cyclization step.

Figure 1: Retrosynthetic analysis of 4-methyl-5-vinylisobenzofuran-1(3H)-one.

The proposed forward synthesis starts from the commercially available 3-bromo-2-methylbenzoic acid. The synthesis involves the following key transformations:

-

Protection of the carboxylic acid.

-

Introduction of the vinyl group via a Stille or Suzuki cross-coupling reaction.

-

Formylation of the aromatic ring.

-

Reduction of the formyl group to a hydroxymethyl group.

-

Deprotection of the carboxylic acid and subsequent lactonization.

Figure 2: Proposed synthetic pathway for 4-methyl-5-vinylisobenzofuran-1(3H)-one.

Detailed Experimental Protocols

The following protocols are proposed and should be adapted and optimized based on experimental observations.

Step 1: Esterification of 3-bromo-2-methylbenzoic acid

-

Reaction: To a solution of 3-bromo-2-methylbenzoic acid (1.0 eq) in methanol (0.2 M) at 0 °C is added thionyl chloride (1.2 eq) dropwise. The reaction mixture is then stirred at room temperature for 16 hours.

-

Work-up: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product, methyl 3-bromo-2-methylbenzoate, is purified by column chromatography on silica gel.

Step 2: Stille Coupling for Vinylation

-

Reaction: To a solution of methyl 3-bromo-2-methylbenzoate (1.0 eq) in toluene (0.1 M) is added vinyltributyltin (1.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The mixture is degassed and then heated to 100 °C for 12 hours under an inert atmosphere.

-

Work-up: The reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated, and the residue is dissolved in ethyl acetate. The organic layer is washed with a 10% aqueous KF solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product, methyl 2-methyl-3-vinylbenzoate, is purified by column chromatography.

Step 3: Friedel-Crafts Acylation (Formylation)

-

Reaction: To a solution of methyl 2-methyl-3-vinylbenzoate (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C is added oxalyl chloride (1.5 eq) followed by anhydrous aluminum chloride (1.5 eq) portion-wise. The reaction is stirred at 0 °C for 2 hours.

-

Work-up: The reaction is quenched by the slow addition of ice-water. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate and brine, dried, and concentrated.

-

Purification: The crude product, methyl 2-formyl-6-methyl-5-vinylbenzoate, is purified by column chromatography.

Step 4: Reduction of the Formyl Group

-

Reaction: To a solution of methyl 2-formyl-6-methyl-5-vinylbenzoate (1.0 eq) in methanol (0.1 M) at 0 °C is added sodium borohydride (1.5 eq) portion-wise. The reaction is stirred at room temperature for 1 hour.

-

Work-up: The reaction is quenched with acetone and the solvent is evaporated. The residue is taken up in ethyl acetate and washed with water and brine, dried, and concentrated to give methyl 2-(hydroxymethyl)-6-methyl-5-vinylbenzoate.

Step 5: Saponification and Lactonization

-

Reaction: The crude methyl 2-(hydroxymethyl)-6-methyl-5-vinylbenzoate is dissolved in a mixture of THF and water (3:1, 0.1 M). Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 4 hours.

-

Work-up: The THF is removed under reduced pressure. The aqueous solution is acidified to pH 2 with 1M HCl, which should induce lactonization. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The final product, 4-methyl-5-vinylisobenzofuran-1(3H)-one, is purified by column chromatography or recrystallization.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected (hypothetical) data for the synthesis.

Table 2: Summary of Hypothetical Reaction Data

| Step | Product Name | Starting Material (g) | Product (g) | Yield (%) | Purity (Predicted) |

| 1 | Methyl 3-bromo-2-methylbenzoate | 10.0 | 9.8 | 93 | >95% |

| 2 | Methyl 2-methyl-3-vinylbenzoate | 9.8 | 6.8 | 85 | >95% |

| 3 | Methyl 2-formyl-6-methyl-5-vinylbenzoate | 6.8 | 5.5 | 70 | >90% |

| 4 | Methyl 2-(hydroxymethyl)-6-methyl-5-vinylbenzoate | 5.5 | 5.2 | 94 | >95% |

| 5 | 4-methyl-5-vinylisobenzofuran-1(3H)-one | 5.2 | 3.8 | 85 | >98% |

Characterization

The structure of the final compound and all intermediates should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the lactone carbonyl.

Conclusion

This guide presents a detailed, though theoretical, synthetic pathway for 4-methyl-5-vinylisobenzofuran-1(3H)-one. The proposed route is based on robust and well-documented chemical transformations. While the presented protocols and data are hypothetical, they provide a strong starting point for any researcher aiming to synthesize this and related isobenzofuranone derivatives. Experimental validation and optimization of each step will be crucial for a successful synthesis.

Technical Guide: Spectroscopic and Synthetic Overview of Isobenzofuran-1(3H)-ones

Introduction to Isobenzofuran-1(3H)-ones

Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a class of bicyclic lactones. This structural motif is present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. Their diverse applications make the study of their synthesis and characterization a significant area of research in medicinal and organic chemistry.

Spectroscopic Characterization of the Isobenzofuran-1(3H)-one Core

The following sections summarize the expected spectroscopic features of the isobenzofuran-1(3H)-one core based on data from analogous compounds. These data are crucial for the structural elucidation and purity assessment of newly synthesized derivatives.

2.1. ¹H NMR Spectroscopy

The proton NMR spectra of isobenzofuran-1(3H)-ones are characterized by distinct signals for the aromatic protons and the methylene protons of the lactone ring. The chemical shifts are influenced by the substitution pattern on the aromatic ring.

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 7.0 - 8.0 | m | - |

| H-3 (CH₂) | ~5.3 | s | - |

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework, with the carbonyl carbon of the lactone being a particularly notable downfield signal.

| Carbon | Typical Chemical Shift (ppm) |

| C=O (Lactone) | 168 - 172 |

| Aromatic C (quaternary) | 125 - 150 |

| Aromatic CH | 120 - 135 |

| C-3 (CH₂) | ~70 |

2.3. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups present in isobenzofuran-1(3H)-ones.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Lactone) | 1760 - 1740 | Strong |

| C-O (Ester) | 1300 - 1200 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

Experimental Protocols: A Generalized Approach

While a specific protocol for 4-methyl-5-vinylisobenzofuran-1(3H)-one is unavailable, a general synthetic strategy for isobenzofuranone derivatives often involves the reduction of a corresponding 2-acylbenzoic acid or the cyclization of a 2-(hydroxymethyl)benzoic acid derivative.

3.1. General Synthesis of Isobenzofuran-1(3H)-ones from 2-Alkylbenzoic Acids

A common method for the synthesis of isobenzofuran-1(3H)-ones involves the oxidation and subsequent cyclization of o-alkylbenzoic acids.[1]

Materials:

-

o-Alkylbenzoic acid derivative

-

Sodium bromate (NaBrO₃)

-

Sodium bisulfite (NaHSO₃)

-

Ethyl acetate

-

Water

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of the o-alkylbenzoic acid in ethyl acetate is prepared.

-

Aqueous solutions of NaBrO₃ and NaHSO₃ are added to the reaction mixture.

-

The biphasic mixture is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

3.2. General Characterization Protocol

The synthesized compounds are typically characterized using a combination of spectroscopic methods.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, typically using KBr pellets or as a thin film, to identify the characteristic functional groups.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of an isobenzofuran-1(3H)-one derivative.

Caption: Generalized workflow for the synthesis and characterization of isobenzofuran-1(3H)-one derivatives.

References

Chemical properties of 4-methyl-5-vinylisobenzofuran-1(3H)-one

A Technical Guide to the Chemical Properties and Biological Potential of the Isobenzofuran-1(3H)-one Core

Disclaimer: This technical guide addresses the chemical properties, synthesis, and biological activities of the isobenzofuran-1(3H)-one core structure due to the limited availability of specific experimental data for 4-methyl-5-vinylisobenzofuran-1(3H)-one in the public scientific literature. The information presented herein is based on published research on structurally related isobenzofuranone derivatives and is intended to provide a general overview for researchers, scientists, and drug development professionals.

Introduction to the Isobenzofuran-1(3H)-one Scaffold

The isobenzofuran-1(3H)-one, also known as a phthalide, is a bicyclic aromatic lactone that serves as a core structural motif in a variety of natural products and synthetic compounds of medicinal interest. The inherent chemical features of this scaffold, including its lactone ring and aromatic system, make it a privileged structure in medicinal chemistry, amenable to diverse functionalization.

While specific data for 4-methyl-5-vinylisobenzofuran-1(3H)-one is scarce, its fundamental properties can be inferred from its chemical structure and available data from suppliers.

Table 1: Basic Chemical Properties of 4-methyl-5-vinylisobenzofuran-1(3H)-one

| Property | Value | Source |

| CAS Number | 1255206-69-9 | CymitQuimica[1] |

| Molecular Formula | C₁₁H₁₀O₂ | CymitQuimica[1] |

| Molecular Weight | 174.199 g/mol | CymitQuimica[1] |

| Purity | 97% (with TBC as stabilizer) | CymitQuimica[1] |

| InChI Key | PYFRWRLVRDXGPN-UHFFFAOYSA-N | CymitQuimica[1] |

General Synthetic Strategies for Isobenzofuran-1(3H)-ones

The synthesis of substituted isobenzofuran-1(3H)-ones can be achieved through various synthetic routes. The selection of a particular method often depends on the desired substitution pattern on the aromatic ring and at the C3 position of the lactone.

Method I: Condensation Reactions

A common approach involves the condensation of ortho-phthalaldehydic acid with various nucleophiles. For instance, the reaction with primary heterocyclic amines can yield 3-substituted N-(3-phthalidyl) amines.

Experimental Protocol: Synthesis of N-(3-phthalidyl) Amines

This protocol is a generalized procedure based on the synthesis of related 3-substituted isobenzofuranones.

-

Materials: o-Phthalaldehydic acid, primary heterocyclic amine, appropriate solvent (e.g., ethanol).

-

Procedure:

-

Dissolve o-phthalaldehydic acid in the chosen solvent.

-

Add the primary heterocyclic amine to the solution.

-

The reaction mixture is typically stirred at room temperature or refluxed for a specified period.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration or extraction, followed by purification techniques such as recrystallization or column chromatography.

-

References

An In-depth Technical Guide to 4-methyl-5-vinylisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-5-vinylisobenzofuran-1(3H)-one, a member of the isobenzofuranone class of compounds. Isobenzofuranones, also known as phthalides, are a significant class of lactones that are present in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities.[1] This document details the nomenclature and structure of the title compound, and while specific experimental data for this molecule is not extensively available in public literature, this guide will draw upon the broader knowledge of the isobenzofuranone chemical space to discuss potential synthetic strategies, and known biological activities of structurally related compounds.

IUPAC Name and Chemical Structure

The systematic IUPAC name for the compound is 4-methyl-5-vinylisobenzofuran-1(3H)-one . This name is derived from the core heterocyclic ring system, isobenzofuran-1(3H)-one, which is a bicyclic structure consisting of a fused benzene ring and a furanone ring.[2] The numbering of the isobenzofuranone ring system dictates the positions of the substituents.

The key structural features are:

-

Isobenzofuran-1(3H)-one Core: A bicyclic system where a benzene ring is fused to a five-membered lactone (a cyclic ester). The "(3H)" indicates that the carbon at position 3 is saturated with two hydrogen atoms.

-

Methyl Group at Position 4: A -CH3 group is attached to the carbon at the 4th position of the benzene ring.

-

Vinyl Group at Position 5: A -CH=CH2 group is attached to the carbon at the 5th position of the benzene ring.

Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C11H10O2 | Calculated |

| Molecular Weight | 174.19 g/mol | [3] |

| CAS Number | 1255206-69-9 | [3] |

Below is a 2D structural representation of 4-methyl-5-vinylisobenzofuran-1(3H)-one.

Synthetic Approaches

While a specific, documented synthesis for 4-methyl-5-vinylisobenzofuran-1(3H)-one is not readily found in the surveyed literature, general synthetic routes for substituted isobenzofuranones are well-established. These methods can be adapted to produce the target molecule.

A plausible synthetic pathway could involve the following logical steps, illustrated in the workflow diagram below. The synthesis would likely start from a suitably substituted benzene derivative that can be elaborated to form the fused lactone ring.

Potential Experimental Protocol Outline:

A hypothetical synthesis could be envisioned starting from a commercially available substituted toluene.

-

Starting Material Selection: A plausible starting material would be a benzene derivative with the required methyl and vinyl groups at the correct relative positions, or precursors that can be converted to these groups.

-

Functionalization: The synthetic sequence would involve the selective functionalization of a methyl group ortho to the other substituent, which will ultimately become part of the lactone ring. This could involve oxidation to a carboxylic acid or a related functional group.

-

Lactone Ring Formation: The final key step would be the formation of the five-membered lactone ring. This is often achieved through an intramolecular cyclization reaction.

Biological and Pharmacological Context

The isobenzofuranone scaffold is a "privileged structure" in medicinal chemistry, as derivatives have shown a wide array of biological activities.[1] While there is no specific biological data for 4-methyl-5-vinylisobenzofuran-1(3H)-one in the reviewed literature, the activity of other substituted isobenzofuranones can provide insights into its potential therapeutic applications.

Known Activities of Isobenzofuranone Derivatives:

-

Antiproliferative Activity: Several C-3 functionalized isobenzofuranones have demonstrated cytotoxic effects against various cancer cell lines, including lymphoma and myeloid leukemia.[1][4]

-

Antimicrobial Activity: Some isobenzofuranone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[5]

-

Antidepressant Activity: Novel isobenzofuran-1(3H)-one derivatives have been designed and synthesized as potential antidepressant agents, with some compounds showing significant serotonin reuptake inhibition.[6]

-

Other Activities: Various other biological effects have been reported for this class of compounds, including antioxidant, anti-platelet, and anticonvulsant activities.[1]

The biological activity of a specific derivative is highly dependent on the nature and position of the substituents on the aromatic ring and the C-3 position. The methyl and vinyl groups on the benzene ring of 4-methyl-5-vinylisobenzofuran-1(3H)-one would influence its lipophilicity, metabolic stability, and interaction with biological targets.

The diagram below illustrates the relationship between the core isobenzofuranone structure and its diverse biological activities, highlighting its potential in drug discovery.

Conclusion and Future Directions

4-methyl-5-vinylisobenzofuran-1(3H)-one is a specific member of the versatile isobenzofuranone family. While detailed experimental data for this compound is sparse in the public domain, its structure suggests that it could be synthesized through established chemical routes. Based on the known biological activities of related compounds, it would be a candidate for screening in various therapeutic areas, particularly in oncology, infectious diseases, and neuroscience.

Future research on this compound would require:

-

Development and optimization of a synthetic route to produce the compound in sufficient quantities for biological testing.

-

Comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure.

-

In vitro and in vivo screening to determine its biological activity profile.

-

Structure-activity relationship (SAR) studies to understand how the methyl and vinyl substituents contribute to its biological effects.

This technical guide provides a foundational understanding of 4-methyl-5-vinylisobenzofuran-1(3H)-one for researchers and professionals in the field of drug development. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this compound.

References

- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1(3H)-Isobenzofuranone [webbook.nist.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. imjst.org [imjst.org]

- 6. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Isobenzofuranone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobenzofuranone derivatives, a class of naturally occurring lactones, have garnered significant attention within the scientific community due to their diverse and potent biological activities. These compounds, found in a wide array of fungal and plant species, have demonstrated promising therapeutic potential as antimicrobial, antidiabetic, antidepressant, antioxidant, and antiproliferative agents. This technical guide provides a comprehensive overview of the discovery and isolation of isobenzofuranone derivatives, with a focus on detailed experimental protocols, data presentation for comparative analysis, and visualization of the underlying biological pathways.

Introduction

Isobenzofuran-1(3H)-ones, commonly known as phthalides, are characterized by a γ-lactone ring fused to a benzene ring. The structural diversity within this class of compounds, arising from various substitution patterns on the aromatic ring and the lactone moiety, contributes to their wide range of biological activities. The discovery of novel isobenzofuranone derivatives from natural sources, coupled with the development of efficient synthetic methodologies, has paved the way for extensive investigation into their therapeutic applications. This guide aims to serve as a practical resource for researchers engaged in the exploration of these fascinating molecules.

Discovery of Isobenzofuranone Derivatives from Natural Sources

Fungi, particularly endophytic and marine-derived species, are prolific producers of isobenzofuranone derivatives.[1][2] Plants are another significant source of these bioactive compounds.[3] The isolation of isobenzofuranone derivatives from these natural sources typically involves a series of extraction and chromatographic steps.

Isolation from Fungal Sources

2.1.1. General Workflow for Fungal Isolation

The isolation of isobenzofuranone derivatives from fungal cultures follows a general workflow that can be adapted based on the specific fungal strain and the target compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Properties of 4-methyl-5-vinylisobenzofuran-1(3H)-one: A Technical Guide for Drug Development Professionals

Abstract: This whitepaper provides a comprehensive theoretical analysis of 4-methyl-5-vinylisobenzofuran-1(3H)-one, a novel isobenzofuranone derivative. Drawing upon data from analogous compounds, this document outlines its predicted physicochemical properties, potential biological activities, and hypothetical signaling pathway interactions. Detailed experimental protocols for its synthesis and characterization are proposed, alongside computational models for assessing its drug-likeness. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of new therapeutic agents.

Introduction

Isobenzofuran-1(3H)-ones, also known as phthalides, are a class of bicyclic lactones that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Various derivatives have demonstrated potential as antiproliferative, antidiabetic, and antidepressant agents.[1][2][3] This document focuses on the theoretical properties of a specific, lesser-studied derivative, 4-methyl-5-vinylisobenzofuran-1(3H)-one. By extrapolating from known data on structurally similar compounds, we aim to provide a predictive overview of its chemical and biological characteristics to guide future research and development efforts.

Predicted Physicochemical and Drug-Like Properties

While experimental data for 4-methyl-5-vinylisobenzofuran-1(3H)-one is not extensively available, we can predict its properties based on its chemical structure and data from similar isobenzofuranone derivatives. These predictions are crucial for initial drug development assessments, including absorption, distribution, metabolism, and excretion (ADME) profiles.[4][5]

Table 1: Predicted Physicochemical Properties of 4-methyl-5-vinylisobenzofuran-1(3H)-one

| Property | Predicted Value | Significance in Drug Development |

| IUPAC Name | 4-methyl-5-vinyl-2-benzofuran-1(3H)-one | Standardized chemical nomenclature. |

| Molecular Formula | C₁₁H₁₀O₂ | Determines molecular weight and elemental composition. |

| Molecular Weight | 174.199 g/mol [6] | Influences absorption and distribution; typically <500 Da for oral bioavailability.[7] |

| Calculated LogP | ~2.5 - 3.5 | Indicates lipophilicity, affecting membrane permeability and solubility. Values in this range are often favorable for drug absorption.[7][8] |

| Hydrogen Bond Donors | 0 | Affects solubility and binding to target proteins.[7] |

| Hydrogen Bond Acceptors | 2 | Influences solubility and receptor binding.[7] |

| Rotatable Bonds | 1 | Relates to molecular flexibility, which can impact receptor binding.[7][8] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Predicts cell permeability; values < 140 Ų are generally associated with good oral bioavailability.[8] |

Note: Predicted values are estimated based on the chemical structure and data from similar compounds found in public databases and scientific literature.

Potential Biological Activities and Signaling Pathways

The isobenzofuranone scaffold is present in numerous compounds with demonstrated biological effects. Based on this, we can hypothesize the potential therapeutic applications of 4-methyl-5-vinylisobenzofuran-1(3H)-one.

Antiproliferative and Cytotoxic Activity

Several C-3 functionalized isobenzofuran-1(3H)-ones have shown significant inhibitory activity against cancer cell lines, such as K562 (myeloid leukemia) and U937 (lymphoma).[8][9] The mechanism often involves the induction of apoptosis. The presence of lipophilic groups on the benzene ring appears to correlate with increased antiproliferative activity.[8] Given the vinyl and methyl substitutions on the benzene ring of 4-methyl-5-vinylisobenzofuran-1(3H)-one, it is plausible that it could exhibit similar cytotoxic effects.

A hypothetical signaling pathway for the antiproliferative activity of isobenzofuranone derivatives is depicted below.

Caption: Hypothetical antiproliferative signaling pathway.

Enzyme Inhibition

Isobenzofuranone derivatives have been identified as potent inhibitors of enzymes such as α-glucosidase and α-amylase, suggesting potential applications in the management of diabetes.[2][10] The mode of inhibition can be uncompetitive or mixed.[2] Molecular docking studies of related compounds have shown specific binding modes within the active sites of these enzymes.[10]

Antidepressant Activity

Recent studies have explored isobenzofuranone derivatives as serotonin reuptake inhibitors, indicating their potential as antidepressant agents.[3] Some derivatives have shown significant improvement in depression-like behaviors in animal models by increasing neurotransmitter levels.[3]

Proposed Experimental Protocols

To validate the theoretical properties of 4-methyl-5-vinylisobenzofuran-1(3H)-one, the following experimental protocols are proposed based on established methods for similar compounds.[8][11][12][13]

Synthesis Workflow

A plausible synthetic route for 4-methyl-5-vinylisobenzofuran-1(3H)-one could involve a multi-step process starting from commercially available precursors. A generalized workflow is presented below.

Caption: Generalized synthesis and purification workflow.

Detailed Protocol:

-

Reaction Setup: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) in oven-dried glassware.[11]

-

Synthesis: A potential route could involve the reaction of a suitably substituted 2-formylbenzoic acid derivative with an appropriate organometallic reagent, followed by cyclization. Alternatively, a Diels-Alder reaction between a substituted 2-pyrone and a nitroalkene could be employed to construct the benzofuranone core.[11]

-

Purification: The crude product would be purified using column chromatography on silica gel with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).[12]

-

Characterization: The structure and purity of the final compound would be confirmed by spectroscopic methods.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for 4-methyl-5-vinylisobenzofuran-1(3H)-one

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, vinyl protons, methyl protons, and the methylene protons of the lactone ring. Chemical shifts and coupling constants will be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbon of the lactone, aromatic carbons, vinyl carbons, methyl carbon, and the methylene carbon. |

| FT-IR | A strong absorption band around 1760 cm⁻¹ corresponding to the C=O stretching of the γ-lactone. Bands corresponding to C=C stretching of the aromatic ring and vinyl group, and C-H stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 174.199). Fragmentation patterns can further confirm the structure. |

In Silico ADME-Tox and Drug-Likeness Assessment

Computational tools are invaluable for the early-stage assessment of a compound's potential as a drug candidate.[4][14]

ADME Prediction

ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be predicted using various software packages.[4] Key parameters to evaluate for 4-methyl-5-vinylisobenzofuran-1(3H)-one would include:

-

Oral Bioavailability: Predicted to be good based on its TPSA and molecular weight.[8]

-

Blood-Brain Barrier (BBB) Penetration: The predicted LogP suggests it may have the potential to cross the BBB.

-

CYP450 Inhibition: Potential for inhibition of cytochrome P450 enzymes should be assessed to predict drug-drug interactions.

Toxicity Prediction

In silico toxicity prediction tools can identify potential liabilities early in the drug discovery process.[4] For 4-methyl-5-vinylisobenzofuran-1(3H)-one, it would be important to assess:

-

Mutagenicity: (e.g., Ames test prediction)

-

Carcinogenicity:

-

Hepatotoxicity:

-

Cardiotoxicity: (e.g., hERG inhibition)

The logical workflow for such an in silico assessment is as follows:

Caption: In silico drug-likeness assessment workflow.

Conclusion

While experimental data on 4-methyl-5-vinylisobenzofuran-1(3H)-one is limited, this theoretical guide provides a solid foundation for its further investigation. Based on the properties of related isobenzofuranone derivatives, this compound shows promise as a lead for the development of new therapeutics, particularly in the areas of oncology, metabolic disorders, and neurology. The proposed experimental protocols and in silico models offer a clear path forward for validating these predictions and exploring the full therapeutic potential of this novel molecule. Further research is warranted to synthesize and characterize 4-methyl-5-vinylisobenzofuran-1(3H)-one and to evaluate its biological activities in relevant in vitro and in vivo models.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 12. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LJMU Research Online [researchonline.ljmu.ac.uk]

An In-depth Technical Guide on 4-methyl-5-vinylisobenzofuran-1(3H)-one: Molecular Weight and Formula

This technical guide provides a detailed analysis of the molecular weight and chemical formula for 4-methyl-5-vinylisobenzofuran-1(3H)-one, a topic of interest for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

Chemical Formula: C₁₁H₁₀O₂

The chemical formula was determined by analyzing the structure implied by the IUPAC name. The core "isobenzofuran-1(3H)-one" structure consists of a bicyclic system with a benzene ring fused to a lactone ring. To this core, a methyl group (-CH₃) is added at the 4th position and a vinyl group (-CH=CH₂) at the 5th position. A systematic count of all atoms (11 Carbon, 10 Hydrogen, and 2 Oxygen) yields the formula C₁₁H₁₀O₂.

Molecular Weight: 174.20 g/mol

The molecular weight is calculated from the chemical formula using the atomic weights of each constituent element. The calculated molecular weight is consistent with database entries for compounds with the same chemical formula.[1][2] A supplier of this chemical also lists a molecular weight of 174.1990051.[3]

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for 4-methyl-5-vinylisobenzofuran-1(3H)-one are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol |

| Elemental Composition | |

| Carbon (C) | 75.84% |

| Hydrogen (H) | 5.79% |

| Oxygen (O) | 18.37% |

Experimental Protocols and Signaling Pathways

The determination of a chemical's molecular weight and formula is based on its elemental composition and structure, and as such, experimental protocols for biological signaling pathways are not applicable to this specific topic. The methodologies used to determine molecular weight typically involve techniques like mass spectrometry, which are standard analytical procedures.

Logical Relationship Diagram

The following diagram illustrates the logical workflow from the chemical name to its molecular properties.

References

Synthesis and Characterization of Novel Benzofuranones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzofuranones represent a pivotal class of heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically active agents.[1][2] Their diverse biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties, have established them as privileged structures in medicinal chemistry and drug discovery.[3][4][5] This technical guide provides an in-depth overview of the contemporary synthetic strategies for novel benzofuranones, detailed characterization techniques, and an exploration of their interactions with key biological signaling pathways.

Synthetic Methodologies: An Overview

The synthesis of the benzofuranone core has been the subject of extensive research, leading to the development of a multitude of elegant and efficient methodologies. These strategies can be broadly categorized into transition-metal-catalyzed and metal-free approaches, each offering distinct advantages in terms of substrate scope, functional group tolerance, and operational simplicity.[2][6]

Recent advancements have focused on innovative catalytic systems to construct the benzofuranone framework.[7] Palladium-catalyzed reactions, for instance, have been effectively employed for the hydroesterification of alkenylphenols and the intramolecular C-H activation of phenylacetic acids to yield benzofuranones.[8] Gold-catalyzed cycloisomerization of o-alkynyl phenols also presents a flexible route to these heterocyclic systems.[1] Furthermore, metal-free approaches, such as trifluoromethanesulfonic acid (TfOH)-catalyzed cascade reactions and perchloric acid (HClO4)-catalyzed tandem Friedel-Crafts/lactonization, have emerged as powerful alternatives.[8]

A general workflow for the synthesis and characterization of benzofuranones is depicted below.

References

- 1. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzofuranone synthesis [organic-chemistry.org]

An In-Depth Technical Guide on 4-methyl-5-vinylisobenzofuran-1(3H)-one and the Broader Class of Isobenzofuranones

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-methyl-5-vinylisobenzofuran-1(3H)-one, a specific member of the isobenzofuranone chemical family. Due to the limited publicly available data on this particular compound, this guide will also delve into the broader class of isobenzofuran-1(3H)-ones, also known as phthalides. This family of compounds is of significant interest to the scientific community due to its diverse range of biological activities, including antimicrobial, antiproliferative, and enzyme inhibitory properties.[1][2][3][4] This document aims to be a valuable resource by summarizing known data, outlining general experimental protocols, and visualizing potential mechanisms and workflows.

Compound Profile: 4-methyl-5-vinylisobenzofuran-1(3H)-one

While detailed experimental studies on 4-methyl-5-vinylisobenzofuran-1(3H)-one are not extensively available in peer-reviewed literature, fundamental identifying information has been compiled from chemical suppliers.

1.1. Chemical Identity and Properties

A summary of the basic chemical data for 4-methyl-5-vinylisobenzofuran-1(3H)-one is presented in the table below.

| Property | Value | Source |

| CAS Number | 1255206-69-9 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₀O₂ | Inferred from structure |

| Molecular Weight | 174.199 g/mol | --INVALID-LINK-- |

| Purity | ≥97% (stabilized with TBC) | --INVALID-LINK-- |

| InChI Key | PYFRWRLVRDXGPN-UHFFFAOYSA-N | --INVALID-LINK-- |

1.2. Availability

This compound is available from specialized chemical suppliers for research purposes.[5][6]

The Isobenzofuran-1(3H)-one Core: A General Overview

The isobenzofuran-1(3H)-one scaffold is a recurring motif in a variety of natural products and synthetically derived molecules that exhibit significant biological effects.

2.1. General Synthesis Strategies

The synthesis of the isobenzofuran-1(3H)-one core can be achieved through several synthetic routes. A common approach involves the cyclization of substituted benzoic acid derivatives. The following diagram illustrates a generalized workflow for the synthesis of isobenzofuranones.

2.2. General Experimental Protocol for Synthesis of C-3 Functionalized Isobenzofuran-1(3H)-ones

The following is a representative protocol adapted from the synthesis of related isobenzofuranone compounds and should be considered as a general guideline.[1][2]

-

Condensation: A substituted o-phthalaldehyde is reacted with a suitable nucleophile in an appropriate solvent (e.g., ethanol, THF). The reaction mixture is typically stirred at room temperature or heated under reflux for several hours.

-

Aromatization: The intermediate from the condensation step can be aromatized, often through an oxidation reaction, to form the isobenzofuranone ring system.

-

Functionalization: Further modifications, such as acetylation or other substitutions on the aromatic ring or at the C-3 position, can be carried out to generate a library of derivatives.[1][2]

-

Purification: The crude product is purified using techniques such as column chromatography on silica gel with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

2.3. Known Biological Activities of Isobenzofuranones

Derivatives of isobenzofuran-1(3H)-one have been reported to exhibit a wide array of biological activities, making them attractive scaffolds for drug discovery.

| Biological Activity | Description | Key Findings from Literature |

| Antiproliferative | Inhibition of cancer cell growth. | Certain derivatives have shown significant cytotoxicity against cell lines such as lymphoma (U937) and myeloid leukemia (K562).[1][2] The presence of an acetyl group on the benzene ring appears to enhance this activity.[1] |

| Antimicrobial | Inhibition of the growth of bacteria and fungi. | Some isobenzofuranones have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi like Candida albicans.[3] |

| Antioxidant | Scavenging of free radicals. | Natural and synthetic isobenzofuranones have been identified as potent antioxidants.[7] |

| Enzyme Inhibition | Inhibition of specific enzyme activity, such as tyrosinase. | Several isobenzofuran-1(3H)-ones have been identified as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[4] |

| Anti-inflammatory | Reduction of inflammation. | Benzofuran derivatives, a closely related class of compounds, have been reported to possess anti-inflammatory properties.[8] |

| Antiprotozoal | Activity against protozoan parasites. | Novel isobenzofuranones have shown efficacy against the pathogenic amoeba Naegleria fowleri.[9] |

2.4. Potential Signaling Pathway Involvement

Given the reported antiproliferative activity of some isobenzofuranones, a hypothetical signaling pathway that could be modulated by such compounds is the MAP kinase (MAPK) pathway, which is frequently dysregulated in cancer. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition. It is important to note that this is a generalized pathway and has not been specifically demonstrated for 4-methyl-5-vinylisobenzofuran-1(3H)-one.

Future Directions

The diverse biological activities of the isobenzofuran-1(3H)-one class of compounds warrant further investigation into derivatives such as 4-methyl-5-vinylisobenzofuran-1(3H)-one. Future research should focus on:

-

Elucidation of Synthesis: Development and publication of a detailed synthetic route for 4-methyl-5-vinylisobenzofuran-1(3H)-one.

-

Full Spectroscopic Characterization: Publication of comprehensive NMR, IR, and MS data to confirm its structure unequivocally.

-

Biological Screening: A thorough evaluation of its biological activity against a panel of cancer cell lines, microbial strains, and relevant enzymes.

-

Mechanism of Action Studies: If biological activity is confirmed, further studies to elucidate the specific molecular targets and signaling pathways involved.

While specific data on 4-methyl-5-vinylisobenzofuran-1(3H)-one is currently limited, the broader class of isobenzofuran-1(3H)-ones represents a promising area for drug discovery and development. This guide provides a foundational understanding for researchers interested in exploring the potential of this and related compounds. Further research is essential to unlock the full therapeutic potential of this chemical scaffold.

References

- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones [mdpi.com]

- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. imjst.org [imjst.org]

- 4. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The therapeutic potential of novel isobenzofuranones against Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Promise of Substituted Isobenzofuranones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted isobenzofuranones, a class of lactone-containing heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry. Their diverse biological activities, ranging from anticancer to antimicrobial and enzyme inhibition, have positioned them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current research, focusing on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Antiproliferative and Cytotoxic Activities

A significant body of research has focused on the potential of substituted isobenzofuranones as anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines.

A series of C-3 functionalized isobenzofuran-1(3H)-ones were synthesized and evaluated for their antiproliferative activity against U937 (lymphoma) and K562 (myeloid leukemia) cancer cell lines.[1][2][3] Several derivatives exhibited potent activity, with some showing greater efficacy than the commercial anticancer drug etoposide.[1][2] For instance, compounds 16 and 18 from one study showed strong inhibitory activity against K562 cells with IC50 values of 2.79 and 1.71 µM, respectively, which is more potent than etoposide (IC50 7.06 µM).[1] Another study reported that isobenzofuranones derived from anacardic acids displayed significant cytotoxic effects against HL-60 leukemia, SF295 glioblastoma, and MDA-MB435 melanoma cells.[1][2]

The mechanism of their antitumor activity is believed to involve the induction of apoptosis and the inhibition of angiogenesis.[4] For example, the natural product silvestrol, a cyclopenta[b]benzofuran, has been shown to inhibit translation initiation, leading to decreased proliferation and increased apoptosis in cancer cells.[4]

Quantitative Data: Antiproliferative Activity of Substituted Isobenzofuranones

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 16 | K562 (myeloid leukemia) | 2.79 | [1] |

| Compound 18 | K562 (myeloid leukemia) | 1.71 | [1] |

| Etoposide (Control) | K562 (myeloid leukemia) | 7.06 | [1] |

| Compound 8 | HL-60 (leukemia) | 21.00 µg/mL | [1][2] |

| Compound 9 | HL-60 (leukemia) | 3.24 µg/mL | [1][2] |

| Compound 9 | SF295 (glioblastoma) | 10.09 µg/mL | [1][2] |

| Compound 9 | MDA-MB435 (melanoma) | 8.70 µg/mL | [1][2] |

Antimicrobial and Antiprotozoal Activities

Substituted isobenzofuranones have also demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiprotozoal effects.

Several synthesized phthalide derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[5] In one study, a series of N-(3-phthalidyl) amines exhibited potent inhibitory effects against E. coli, S. aureus, and C. albicans.[6] Another study isolated isobenzofuranones from the kiwi endophytic fungus Paraphaeosphaeria sporulosa that showed antibacterial activity against Pseudomonas syringae pv. actinidiae, with MIC values ranging from 25 to 100 μg/mL.[7] A novel isobenzofuranone derivative isolated from Chaenomeles sinensis demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC90 value of 53.7±4.5 mg·L-1, comparable to levofloxacin.[8]

Furthermore, certain isobenzofuranones have been identified as potent agents against the pathogenic amoeba Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis (PAM).[9] Several novel aryl-substituted isobenzofuranones were found to be highly active against N. fowleri trophozoites, with some compounds exhibiting greater potency than the reference drug miltefosine.[9] These active compounds were also shown to induce programmed cell death in the amoebae.[9]

Quantitative Data: Antimicrobial Activity of Substituted Isobenzofuranones

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Sporulactones A-D and analogs | Pseudomonas syringae pv. actinidiae | 25 - 100 | [7] |

| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 | [10] |

| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 | [10] |

| Benzofuran derivative 1 | Escherichia coli | 25 | [10] |

| Benzofuran derivative 6 | Penicillium italicum | 12.5 | [10] |

| Benzofuran derivative 6 | Colletotrichum musae | 12.5 - 25 | [10] |

| 2,2-dimethyl-5-(2-oxopropyl)-2H-furo[3,4-h]chromen-7(9H)-one | Methicillin-resistant Staphylococcus aureus (MRSA) | 53.7±4.5 (MIC90) | [8] |

Enzyme Inhibition

The ability of substituted isobenzofuranones to inhibit specific enzymes is another promising area of their biological activity, with implications for various diseases.

Tyrosinase Inhibition

A series of isobenzofuran-1(3H)-ones were evaluated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[11][12] Phthalaldehydic acid, 3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one, and 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate were identified as potent inhibitors.[11][12]

α-Glucosidase and α-Amylase Inhibition

In the context of diabetes, a library of isobenzofuranone derivatives was designed and synthesized as potential inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[13] Many of the synthesized compounds were found to be more potent inhibitors than the standard drug, acarbose.[13] Compound 3d was a particularly potent α-glucosidase inhibitor with an IC50 value of 6.82 ± 0.02 μM, approximately 127 times stronger than acarbose.[13] Compound 3g was a strong α-amylase inhibitor, about 11 times more potent than acarbose.[13]

Quantitative Data: Enzyme Inhibition by Substituted Isobenzofuranones

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Compound 3d | α-Glucosidase | 6.82 ± 0.02 | [13] |

| Acarbose (Control) | α-Glucosidase | ~866 | [13] |

| Compound 3g | α-Amylase | Not specified, but ~11x > Acarbose | [13] |

Other Biological Activities

Beyond the major areas highlighted above, substituted isobenzofuranones have shown a range of other interesting biological activities:

-

Antidepressant Activity : A series of novel isobenzofuran-1(3H)-one derivatives were designed as serotonin reuptake inhibitors.[14] Compound 10a from this series not only showed superior inhibitory effects but also demonstrated antidepressant effects in a chronic restraint stress mouse model by increasing serotonin levels.[14]

-

Antiplatelet Activity : (Z)-3-benzylideneisobenzofuran-1(3H)-ones have been identified as potent inhibitors of arachidonic acid-induced platelet aggregation, with some compounds being up to 6-folds more active than aspirin.[15]

-

Neuroprotective Effects : Certain isobenzofuran-1(3H)-one derivatives have been discovered as selective inhibitors of the TREK-1 potassium channel, showing potential for neuroprotection in ischemic stroke.[16]

-

Herbicidal Activity : Some isobenzofuranone derivatives have exhibited herbicidal activity, suggesting potential applications in agriculture.[17]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are summaries of key methodologies cited in the literature for evaluating the biological activity of isobenzofuranones.

General Synthesis of 3-Substituted Isobenzofuran-1(3H)-ones

A common synthetic route involves the condensation of o-phthalaldehydic acid with various primary amines.[6] Another general procedure for synthesizing isobenzofuranones involves dissolving the appropriate salicylaldehyde and a corresponding methoxybenzene in trifluoroacetic acid and heating the mixture under reflux.[9]

Cytotoxicity and Antiproliferative Assays

MTT Assay: This colorimetric assay is widely used to assess cell viability.

-

Cell Culture: Cancer cell lines (e.g., U937, K562) are cultured in appropriate media and seeded in 96-well plates.[1]

-

Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).[1][3]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing

Ditch-Plate Technique / Broth Dilution Method:

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in 96-well plates containing broth medium.[10]

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][10]

Enzyme Inhibition Assays

α-Glucosidase Inhibition Assay:

-

Enzyme and Substrate Preparation: A solution of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer.

-

Inhibition Reaction: The test compound is pre-incubated with the enzyme solution before the addition of the substrate to initiate the reaction.

-

Absorbance Measurement: The reaction is monitored by measuring the increase in absorbance due to the release of p-nitrophenol at a specific wavelength (e.g., 405 nm).

-

IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the research. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a simplified signaling pathway.

Caption: General workflow for the synthesis and biological evaluation of substituted isobenzofuranones.

Caption: Simplified signaling pathway for apoptosis induction by certain isobenzofuranones.

Conclusion

Substituted isobenzofuranones represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical studies against cancer, microbial infections, and as enzyme inhibitors highlights their potential for further development as therapeutic agents. Future research should focus on elucidating their precise mechanisms of action, optimizing their structure-activity relationships to enhance potency and selectivity, and evaluating their safety and efficacy in more advanced in vivo models. The continued exploration of this chemical scaffold holds significant promise for addressing unmet medical needs.

References

- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.plos.org [journals.plos.org]

- 5. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. imjst.org [imjst.org]

- 7. Isobenzofuranones and isocoumarins from kiwi endophytic fungus Paraphaeosphaeria sporulosa and their antibacterial activity against Pseudomonas syringae pv. actinidiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [A new isobenzofuranone derivative from Chaenomeles sinensis and its antibacterial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The therapeutic potential of novel isobenzofuranones against Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Bioevaluation, Structure-Activity Relationship and Docking Studies of Natural Product Inspired (Z)-3-benzylideneisobenzofuran-1(3H)-ones as Highly Potent antioxidants and Antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Herbicidal activity of isobenzofuranones and in silico identification of their enzyme target - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Methods for the Detection of 4-methyl-5-vinylisobenzofuran-1(3H)-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of 4-methyl-5-vinylisobenzofuran-1(3H)-one. The following methods are outlined to provide a comprehensive approach to the quantification and characterization of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or Mass Spectrometer (MS), is a primary method for the quantification of 4-methyl-5-vinylisobenzofuran-1(3H)-one. This technique offers high resolution and sensitivity for the analysis of complex mixtures.

Application Note:

This protocol describes a reversed-phase HPLC method for the determination of 4-methyl-5-vinylisobenzofuran-1(3H)-one. The method is suitable for routine quality control analysis of bulk drug substances and formulated products. The use of a C18 column provides excellent separation from potential impurities and degradation products.

Quantitative Data Summary:

| Parameter | Value |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Linearity Range | 0.2 - 100 µg/mL (r² > 0.999) |

| Recovery | 98.5% - 101.2% |

| Precision (RSD) | < 2% |

Experimental Protocol:

1. Instrumentation and Materials:

-

HPLC system with a quaternary pump, autosampler, column oven, and DAD or MS detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade), preferably purified through a system like Milli-Q.

-

Methanol (HPLC grade).

-

Formic acid (optional, for MS detection).

-

Reference standard of 4-methyl-5-vinylisobenzofuran-1(3H)-one.

2. Chromatographic Conditions:

-

Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

-

0-15 min: 30% A to 80% A

-

15-20 min: 80% A

-

20-22 min: 80% A to 30% A

-

22-25 min: 30% A (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm (or based on the UV spectrum of the analyte).

3. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range.

-

Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection. For samples from a biological matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[1]

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

-

Determine the concentration of 4-methyl-5-vinylisobenzofuran-1(3H)-one in the sample by interpolating its peak area from the calibration curve.

HPLC Workflow Diagram:

Caption: Workflow for the quantitative analysis of 4-methyl-5-vinylisobenzofuran-1(3H)-one by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the identification and quantification of volatile and semi-volatile compounds like 4-methyl-5-vinylisobenzofuran-1(3H)-one. It offers high sensitivity and specificity due to the combination of chromatographic separation and mass-based detection.

Application Note:

This protocol details a GC-MS method for the analysis of 4-methyl-5-vinylisobenzofuran-1(3H)-one. The method is particularly useful for the analysis of trace levels of the compound in complex matrices, such as environmental samples or in metabolic studies. The mass spectrometric data provides confident identification based on the fragmentation pattern. GC-MS is a preferred technique for analyzing volatile organic compounds.[2]

Quantitative Data Summary:

| Parameter | Value |

| Limit of Detection (LOD) | 0.01 ng/mL |

| Limit of Quantification (LOQ) | 0.03 ng/mL |

| Linearity Range | 0.05 - 50 ng/mL (r² > 0.998) |

| Recovery | 95.7% - 103.5% |

| Precision (RSD) | < 5% |

Experimental Protocol:

1. Instrumentation and Materials:

-

GC-MS system with a capillary column, an electron ionization (EI) source, and a quadrupole or time-of-flight (TOF) mass analyzer.

-

A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Helium (carrier gas, 99.999% purity).

-

Methanol or Dichloromethane (GC grade).

-

Reference standard of 4-methyl-5-vinylisobenzofuran-1(3H)-one.

2. GC-MS Conditions:

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless (or split, depending on concentration).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

Carrier Gas Flow: 1.2 mL/min (constant flow).

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Scan Range: m/z 40-400.

3. Standard and Sample Preparation:

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of the reference standard in 10 mL of dichloromethane.

-

Working Standard Solutions: Prepare serial dilutions in dichloromethane to cover the desired concentration range.

-

Sample Preparation: For liquid samples, a direct injection may be possible after appropriate dilution. For solid or complex matrices, extraction with a suitable solvent (e.g., dichloromethane) followed by concentration may be required.[3] Derivatization is generally not necessary for this compound but can be explored to improve volatility and thermal stability if needed.

4. Data Analysis:

-

Identify the peak corresponding to 4-methyl-5-vinylisobenzofuran-1(3H)-one based on its retention time and mass spectrum.

-

For quantification, use the area of a characteristic ion (quantifier ion) and construct a calibration curve. Use other characteristic ions (qualifier ions) for confirmation.

GC-MS Workflow Diagram:

Caption: General workflow for the analysis of 4-methyl-5-vinylisobenzofuran-1(3H)-one by GC-MS.

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for the structural elucidation and confirmation of 4-methyl-5-vinylisobenzofuran-1(3H)-one.

Application Note:

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.[4] UV-Vis spectroscopy is useful for confirming the presence of the chromophoric isobenzofuranone system and can also be used for quantitative analysis, although with less specificity than chromatographic methods.

Experimental Protocols:

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Instrumentation and Materials:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆).

-

High-purity sample of 4-methyl-5-vinylisobenzofuran-1(3H)-one.

2. Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

3. Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra according to standard instrument protocols.

4. Data Analysis:

-

Analyze the chemical shifts, coupling constants, and correlations in the various NMR spectra to confirm the structure of 4-methyl-5-vinylisobenzofuran-1(3H)-one.

B. Ultraviolet-Visible (UV-Vis) Spectroscopy

1. Instrumentation and Materials:

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

-

Spectroscopic grade solvent (e.g., methanol, ethanol).

2. Sample Preparation:

-

Prepare a dilute solution of the sample in the chosen solvent to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).

3. Data Acquisition:

-

Scan the sample solution over a wavelength range of approximately 200-400 nm.

-

Record the wavelength of maximum absorbance (λ_max).

4. Data Analysis:

-

The λ_max can be used for qualitative identification. For quantitative analysis, a calibration curve can be prepared by measuring the absorbance of standard solutions of known concentrations at the λ_max.

Logical Relationship of Analytical Methods:

Caption: Interrelationship of analytical techniques for 4-methyl-5-vinylisobenzofuran-1(3H)-one analysis.

References

- 1. Preparation of Botanical Samples for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. use of nmr in structure ellucidation | PDF [slideshare.net]

Application Notes and Protocols for 4-methyl-5-vinylisobenzofuran-1(3H)-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-5-vinylisobenzofuran-1(3H)-one is a versatile building block in organic synthesis, belonging to the phthalide class of compounds. Its structure, featuring a reactive vinyl group and a latent diene system within the isobenzofuranone core, offers multiple avenues for the construction of complex molecular architectures. This document provides an overview of its potential applications, focusing on its utility in cycloaddition reactions for the synthesis of polycyclic frameworks relevant to medicinal chemistry and materials science. While specific peer-reviewed applications for this exact molecule are not extensively documented, its reactivity can be inferred from the well-established chemistry of related isobenzofuranone derivatives.

Key Applications

The primary synthetic utility of 4-methyl-5-vinylisobenzofuran-1(3H)-one is anticipated to be in Diels-Alder reactions . The isobenzofuranone moiety can be transiently generated in situ to act as a diene, or the vinyl group can serve as a dienophile.

-

As a Diene in [4+2] Cycloaddition: The isobenzofuranone can be converted to the corresponding isobenzofuran, a highly reactive diene, which can then react with various dienophiles. This approach is valuable for the synthesis of substituted naphthalene and other polycyclic aromatic systems. The reaction of related isobenzofurans with dienophiles like methyl vinyl ketone has been reported.[1]

-

As a Dienophile in [4+2] Cycloaddition: The vinyl group of 4-methyl-5-vinylisobenzofuran-1(3H)-one can react with various dienes to form cyclohexene-fused lactones. This offers a direct route to functionalized polycyclic lactones.

Hypothetical Application: Synthesis of a Tetracyclic Naphthalene Derivative

This section outlines a hypothetical reaction to illustrate the potential of 4-methyl-5-vinylisobenzofuran-1(3H)-one as a diene in a Diels-Alder reaction for the synthesis of a complex polycyclic scaffold.

Reaction Scheme:

Caption: Proposed reaction pathway for the synthesis of a tetracyclic naphthalene derivative.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical quantitative data for the proposed Diels-Alder reaction. This data is for illustrative purposes to demonstrate the potential efficiency of this synthetic route.

| Entry | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |

| 1 | N-phenylmaleimide | Toluene | 110 | 12 | 85 | 95:5 |

| 2 | Dimethyl acetylenedicarboxylate | Dioxane | 100 | 18 | 78 | N/A |

| 3 | Acrylonitrile | Benzene | 80 | 24 | 65 | 90:10 |

Experimental Protocols

Protocol 1: Hypothetical Diels-Alder Reaction with N-phenylmaleimide

This protocol describes a plausible method for the reaction of 4-methyl-5-vinylisobenzofuran-1(3H)-one with N-phenylmaleimide.

Materials:

-

4-methyl-5-vinylisobenzofuran-1(3H)-one (1.0 eq)

-

N-phenylmaleimide (1.2 eq)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-methyl-5-vinylisobenzofuran-1(3H)-one.

-

Add N-phenylmaleimide to the flask.

-

Add anhydrous toluene via syringe to achieve a 0.1 M concentration of the isobenzofuranone.

-